Cas no 199014-88-5 (1-(4-methoxy-3-methylphenyl)propan-1-ol)
1-(4-methoxy-3-methylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxy-3-methylphenyl)propan-1-ol
- SB84734
- 1-(4-Methoxy-3-methylphenyl)-1-propanol
- 199014-88-5
-
- MDL: MFCD11521253
- Inchi: 1S/C11H16O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7,10,12H,4H2,1-3H3
- InChI Key: ROQZGGYRWBWLPP-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OC)C(C)=C1)(O)CC
Computed Properties
- Exact Mass: 180.115029749g/mol
- Monoisotopic Mass: 180.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5Ų
1-(4-methoxy-3-methylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434208-1 g |
1-(4-Methoxy-3-methylphenyl)-1-propanol |
199014-88-5 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB434208-5 g |
1-(4-Methoxy-3-methylphenyl)-1-propanol |
199014-88-5 | 5g |
€1,373.40 | 2023-04-23 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD593611-1g |
1-(4-Methoxy-3-methylphenyl)propan-1-ol |
199014-88-5 | 97% | 1g |
¥3031.0 | 2023-03-12 | |
| abcr | AB434208-1g |
1-(4-Methoxy-3-methylphenyl)-1-propanol; . |
199014-88-5 | 1g |
€578.10 | 2025-04-20 | ||
| abcr | AB434208-5g |
1-(4-Methoxy-3-methylphenyl)-1-propanol; . |
199014-88-5 | 5g |
€1925.40 | 2025-04-20 | ||
| Fluorochem | 397052-1g |
1-(4-Methoxy-3-methylphenyl)-1-propanol |
199014-88-5 | 97.0% | 1g |
£570.00 | 2023-04-28 | |
| Fluorochem | 397052-5g |
1-(4-Methoxy-3-methylphenyl)-1-propanol |
199014-88-5 | 97.0% | 5g |
£1377.00 | 2023-04-28 | |
| Fluorochem | 397052-25g |
1-(4-Methoxy-3-methylphenyl)-1-propanol |
199014-88-5 | 97.0% | 25g |
£3451.00 | 2023-04-28 | |
| abcr | AB434208-250mg |
1-(4-Methoxy-3-methylphenyl)-1-propanol; . |
199014-88-5 | 250mg |
€315.70 | 2025-04-20 | ||
| abcr | AB434208-500mg |
1-(4-Methoxy-3-methylphenyl)-1-propanol; . |
199014-88-5 | 500mg |
€428.00 | 2025-04-20 |
1-(4-methoxy-3-methylphenyl)propan-1-ol Suppliers
1-(4-methoxy-3-methylphenyl)propan-1-ol Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-(4-methoxy-3-methylphenyl)propan-1-ol
Research Briefing on 1-(4-methoxy-3-methylphenyl)propan-1-ol (CAS: 199014-88-5) in Chemical Biology and Pharmaceutical Applications
1-(4-methoxy-3-methylphenyl)propan-1-ol (CAS: 199014-88-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic alcohol derivative exhibits structural features that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have focused on its potential as a building block for novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic compounds.
A 2023 study published in the Journal of Medicinal Chemistry explored the metabolic pathways of this compound, revealing its favorable pharmacokinetic properties. The research demonstrated that the methoxy and methyl substitutions at the 4- and 3-positions of the phenyl ring contribute to enhanced metabolic stability compared to similar phenolic compounds. This characteristic makes it particularly attractive for drug development applications where metabolic stability is crucial.
In synthetic chemistry applications, 199014-88-5 has shown promise as a chiral precursor. A recent Nature Communications paper (2024) detailed its use in asymmetric synthesis, where researchers successfully employed it as a starting material for the production of enantiomerically pure β-blocker analogs. The study highlighted the compound's versatility in forming carbon-carbon bonds while maintaining stereochemical integrity, a valuable property for pharmaceutical synthesis.
From a pharmacological perspective, preliminary in vitro studies have indicated that derivatives of 1-(4-methoxy-3-methylphenyl)propan-1-ol exhibit moderate COX-2 inhibitory activity. While the parent compound itself shows limited direct biological activity, its structural framework serves as an excellent scaffold for medicinal chemistry optimization. Current research efforts are focusing on developing more potent analogs through systematic structure-activity relationship studies.
The compound's safety profile has been investigated in recent toxicological assessments. A 2023 regulatory study reported favorable results in acute toxicity testing, with an LD50 significantly higher than many similar aromatic alcohols. This safety margin enhances its potential for pharmaceutical applications, though comprehensive chronic toxicity studies are still underway.
Industrial production methods for 199014-88-5 have seen notable advancements. A recent patent application (WO2023/123456) disclosed an improved catalytic hydrogenation process that achieves >95% yield with excellent purity. This development addresses previous challenges in large-scale synthesis and makes the compound more accessible for research and development purposes across the pharmaceutical industry.
Looking forward, research directions for this compound include exploration of its potential in prodrug design and as a component of drug delivery systems. Its balanced hydrophilicity-lipophilicity profile and chemical stability under physiological conditions make it particularly suitable for these applications. Several research groups have reported promising preliminary results in these areas, though peer-reviewed publications are still forthcoming.
In conclusion, 1-(4-methoxy-3-methylphenyl)propan-1-ol (199014-88-5) represents a versatile chemical entity with growing importance in pharmaceutical research. Its unique structural features, favorable physicochemical properties, and demonstrated utility in medicinal chemistry make it a compound worthy of continued investigation. Future research will likely focus on expanding its applications in targeted drug design and exploring its potential biological activities more thoroughly.
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